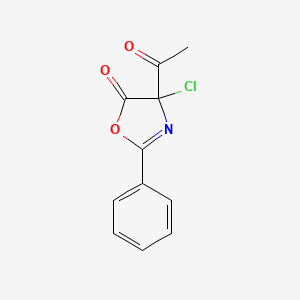
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound featuring a benzene ring substituted with two 4,4-dimethyl-4,5-dihydrooxazol-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,2-diaminobenzene with 2,2-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into other functional groups.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets through its oxazole rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the oxazole rings can coordinate with metal ions, affecting the properties and reactivity of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar oxazole rings but with an ethane linker instead of a benzene ring.
Uniqueness: 1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-7-5-6-8-12(11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
OKIMHKPCSVCCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC=CC=C2C3=NC(CO3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


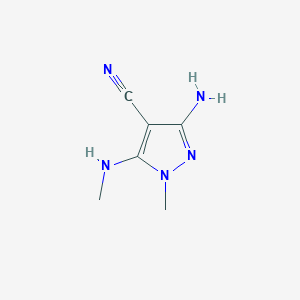
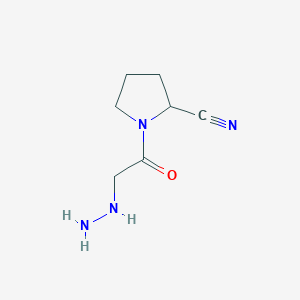
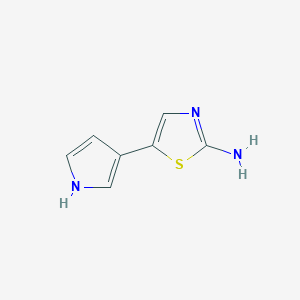
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
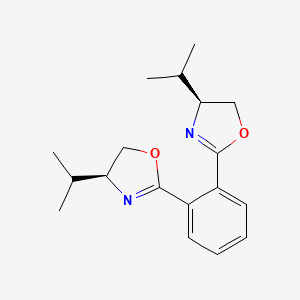

![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
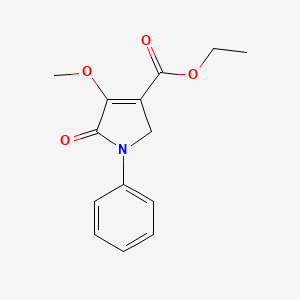



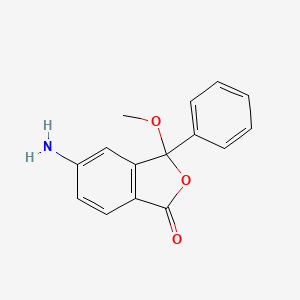
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
